molecular formula C11H12F2N2O2 B1476676 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid CAS No. 2098117-20-3

2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid

Cat. No.: B1476676
CAS No.: 2098117-20-3
M. Wt: 242.22 g/mol
InChI Key: UJLMLNRLYLPQOL-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid is a chemical compound that features a pyrrolidine ring substituted with a difluoromethyl group and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents like difluoromethyl iodide or difluoromethyl sulfonium salts.

    Coupling with Nicotinic Acid: The final step involves coupling the difluoromethyl-substituted pyrrolidine with nicotinic acid, typically through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring or nicotinic acid moiety.

    Reduction: Reduced forms of the compound, potentially altering the difluoromethyl group.

    Substitution: Substituted derivatives with new functional groups replacing the difluoromethyl group.

Scientific Research Applications

2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting nicotinic acetylcholine receptors.

    Biological Research: It is used in studies investigating the role of nicotinic acid derivatives in cellular signaling and metabolism.

    Industrial Applications: The compound may be explored for its use in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The difluoromethyl group may enhance the compound’s binding affinity and selectivity for these receptors, modulating their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)nicotinic acid
  • 2-(3-(Methyl)pyrrolidin-1-yl)nicotinic acid
  • 2-(3-(Chloromethyl)pyrrolidin-1-yl)nicotinic acid

Uniqueness

2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and other applications.

Properties

IUPAC Name

2-[3-(difluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O2/c12-9(13)7-3-5-15(6-7)10-8(11(16)17)2-1-4-14-10/h1-2,4,7,9H,3,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLMLNRLYLPQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Difluoromethyl)pyrrolidin-1-yl)nicotinic acid

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